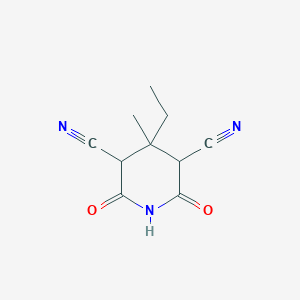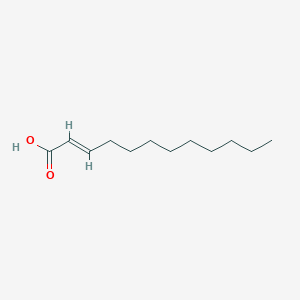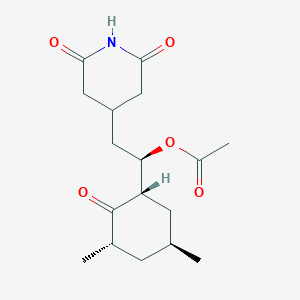
インジウム砒素
説明
It appears as grey cubic crystals and has a melting point of 942°C . Indium arsenide is similar in properties to gallium arsenide and is a direct bandgap material with a bandgap of 0.35 eV at room temperature . It is well-known for its high electron mobility and narrow energy bandgap, making it suitable for various electronic and optoelectronic applications .
科学的研究の応用
Indium arsenide has numerous scientific research applications, including:
Infrared Detectors: Indium arsenide is used in the construction of infrared detectors for the wavelength range of 1.0–3.8 μm.
Diode Lasers: Indium arsenide is used in the production of diode lasers due to its high electron mobility and narrow energy bandgap.
High-Speed Electronics: Indium arsenide is used in high-speed and low-power electronic devices, such as field-effect transistors and nanoscale transistors.
作用機序
Target of Action
Indium arsenide (InAs) is a direct-band-gap semiconductor . Its primary targets are electronic and optoelectronic devices, where it is used due to its high electron mobility and relatively small direct band gap . It is particularly interesting for use in Hall-effect device applications .
Mode of Action
Indium arsenide interacts with its targets by providing a high electron mobility, which is greater than 20,000 cm²/Vs at 300 K . This high electron mobility is due to the relatively small direct band gap of approximately 0.36 eV at 300 K . The interaction of InAs with its targets results in changes in the electronic properties of the devices, enhancing their performance .
Biochemical Pathways
As a semiconductor, indium arsenide doesn’t directly interact with biochemical pathways. For instance, it is used in the construction of infrared detectors, for the wavelength range of 1.0–3.8 μm . It is also used for making diode lasers .
Result of Action
The result of indium arsenide’s action is the enhanced performance of electronic and optoelectronic devices. Its high electron mobility and relatively small direct band gap make it an excellent material for use in devices such as infrared detectors and diode lasers . It is also known for its high electron mobility and narrow energy bandgap, making it widely used as a terahertz radiation source .
Action Environment
The performance of indium arsenide-based devices can be influenced by environmental factors such as temperature and radiation . For instance, the optical properties of InAs in the fundamental absorption edge region have been studied experimentally as a function of impurity content over a temperature range extending from 18° to 300°K . Furthermore, the development of electronic devices for space exploration requires understanding the response of the individual components to harsh environments including extreme temperatures and ionizing radiation .
準備方法
Synthetic Routes and Reaction Conditions: Indium arsenide can be synthesized through several methods, including:
Chemical Vapor Deposition (CVD): This method involves the reaction of indium chloride and arsine gas at high temperatures to form indium arsenide.
Molecular Beam Epitaxy (MBE): In this method, indium and arsenic are evaporated in a high vacuum environment, allowing them to deposit on a substrate and form indium arsenide layers.
Solution-Based Synthesis: Colloidal quantum dots of indium arsenide can be synthesized using solution-based methods, which involve the reaction of indium precursors with arsenic sources in a solvent.
Industrial Production Methods: Industrial production of indium arsenide typically involves high-temperature processes such as CVD and MBE, which allow for the precise control of the material’s properties and the formation of high-quality crystals .
化学反応の分析
Indium arsenide undergoes various chemical reactions, including:
Oxidation: Indium arsenide can be oxidized to form indium oxide and arsenic oxide. This reaction is typically carried out at elevated temperatures in the presence of oxygen.
Reduction: Indium arsenide can be reduced using hydrogen gas to form elemental indium and arsenic.
Substitution: Indium arsenide can react with sulfur to form indium sulfide and arsenic sulfide.
Common Reagents and Conditions:
Oxidation: Oxygen gas at elevated temperatures.
Reduction: Hydrogen gas at high temperatures.
Substitution: Sulfur at moderate temperatures.
Major Products:
Oxidation: Indium oxide and arsenic oxide.
Reduction: Elemental indium and arsenic.
Substitution: Indium sulfide and arsenic sulfide.
類似化合物との比較
Indium arsenide is often compared with other III-V semiconductors, such as:
Gallium Arsenide: Similar in properties to indium arsenide, but with a slightly larger bandgap (1.42 eV) and lower electron mobility.
Indium Phosphide: Has a larger bandgap (1.35 eV) and is used in high-frequency and high-power electronics.
Indium Antimonide: Has a smaller bandgap (0.17 eV) and higher electron mobility, making it suitable for infrared detectors and magnetic sensors.
Indium arsenide stands out due to its unique combination of high electron mobility and narrow bandgap, making it particularly suitable for infrared applications and high-speed electronics .
特性
IUPAC Name |
indiganylidynearsane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.In | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQDHPTXJYYUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[As]#[In] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
InAs, AsIn | |
| Record name | indium(III) arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium(III)_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Indium arsenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Indium_arsenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023825 | |
| Record name | Indium arsenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.740 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a metallic appearance; [Merck Index] Grey odorless granules; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Indium arsenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14865 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1303-11-3 | |
| Record name | Indium arsenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indium arsenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indium arsenide (InAs) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indium arsenide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indium arsenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIUM ARSENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1A23S0911 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)

